4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
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Overview
Description
4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is an organic compound that features a cyclopropyl group attached to an oxazole ring, which is further connected to a benzenesulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes. They play a crucial role in maintaining pH and fluid balance in various tissues and organs .
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby disrupting the balance of pH and fluid in tissues where hCA II is active .
Biochemical Pathways
The inhibition of hCA II affects several biochemical pathways. It disrupts the reabsorption of bicarbonate ions in the kidneys, leading to an increase in urinary bicarbonate excretion . This can affect the body’s acid-base balance and may have downstream effects on other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with a suitable oxazole derivative. One common method includes the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound and potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as primary and secondary amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Chemistry: It serves as an intermediate in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antibacterial and antimonooxidase activity.
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride: Shares similar reactivity and applications but differs in the substitution pattern on the oxazole ring.
Uniqueness
4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the biological activity of its derivatives, making it a valuable compound in the development of new chemical entities .
Properties
IUPAC Name |
4-(2-cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)10-5-3-8(4-6-10)11-7-14-12(17-11)9-1-2-9/h3-7,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBVYARAONGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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